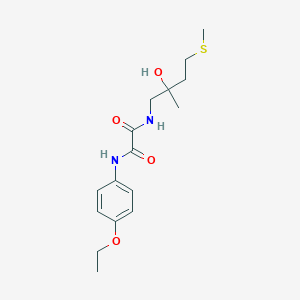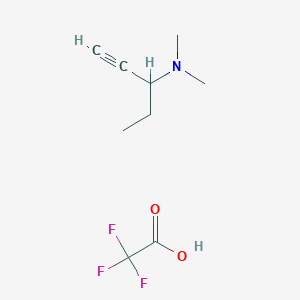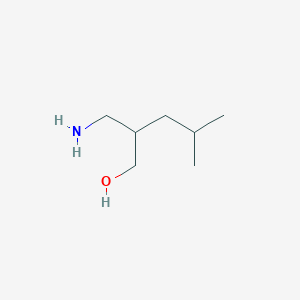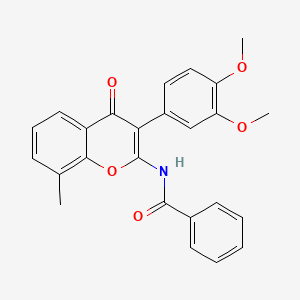![molecular formula C22H26N2O10 B2367768 [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate CAS No. 1094759-88-2](/img/structure/B2367768.png)
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate: is a complex organic compound with unique chemical properties and significant potential applications in various fields, including chemistry, biology, medicine, and industry. Its molecular structure comprises multiple functional groups, including acetamido, acetoxy, and benzoxazolyl groups, which contribute to its diverse reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate involves a multi-step process starting from readily available precursors. Key synthetic steps include:
Formation of the Benzoxazole Ring: : This involves the cyclization of an appropriate 2-aminophenol derivative with a methylating agent.
Glycosylation Reaction: : Attachment of the oxan-2-yl group is typically achieved through a glycosylation reaction using suitable protecting groups to ensure regioselectivity.
Acetylation: : Introduction of the acetyl groups is carried out using acetic anhydride under mild basic conditions to protect the hydroxyl functionalities.
Acetamidation: : The acetamido group is introduced via an amidation reaction, often utilizing acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized for large-scale production. This involves:
Continuous Flow Synthesis: : Utilizing flow reactors to perform the multi-step synthesis efficiently.
Catalysis: : Employing catalytic processes to enhance reaction rates and yields.
Green Chemistry: : Implementing environmentally friendly reaction conditions and solvents to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the benzoxazole ring, leading to the formation of corresponding quinones.
Reduction: : Reduction reactions can target the oxan-2-yl ring, potentially reducing the acetoxy groups to hydroxyl groups.
Common Reagents and Conditions Used
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Use of bases like sodium hydride or organic reagents such as methyl iodide for methylation reactions.
Major Products Formed
Depending on the reaction, major products include:
Oxidized Derivatives: : Formation of quinones from the oxidation of the benzoxazole ring.
Reduced Derivatives: : Generation of hydroxyl-containing compounds via reduction.
Substituted Derivatives: : Various functionalized products through substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Utilized as intermediates in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions, facilitating enantioselective synthesis.
Biology
Biomolecular Probes: : Employed in the development of fluorescent probes for biological imaging.
Enzyme Inhibition Studies: : Used to study enzyme mechanisms and inhibition.
Medicine
Drug Development: : Potential candidate for the development of new pharmaceuticals due to its multi-functional nature.
Diagnostic Tools: : Applied in the creation of diagnostic assays and imaging agents.
Industry
Material Science: : Used in the development of advanced materials with specific functional properties.
Polymer Chemistry: : Integrated into polymer structures to enhance material performance.
Mechanism of Action
The mechanism of action for [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate involves its interaction with molecular targets in biological systems. The key aspects include:
Molecular Targets: : Enzymes, receptors, and nucleic acids are typical targets.
Pathways Involved: : Binding to active sites or receptor pockets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl benzoate
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl chloride
Highlighting its Uniqueness
What sets [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate apart is its specific combination of functional groups, conferring unique reactivity and functional versatility not found in its close analogues.
And there you have it—a deep dive into this compound! Intriguing stuff, right?
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O10/c1-10-6-7-16-15(8-10)24-22(33-16)34-21-18(23-11(2)25)20(31-14(5)28)19(30-13(4)27)17(32-21)9-29-12(3)26/h6-8,17-21H,9H2,1-5H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBVBQXRQDPFLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2367686.png)


![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)





![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)
![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)
![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

